molecular formula C9H9N3O B1342886 2-(Furan-2-yl)-6-methylpyrimidin-4-amine CAS No. 27130-89-8

2-(Furan-2-yl)-6-methylpyrimidin-4-amine

Cat. No. B1342886
CAS RN: 27130-89-8
M. Wt: 175.19 g/mol
InChI Key: HOJWMOZOCVGFIJ-UHFFFAOYSA-N
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Description

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are key components in a variety of chemical reactions and have been used in the development of pharmaceuticals and other chemical products .


Synthesis Analysis

Furan derivatives can be synthesized through various methods. For instance, one study describes the synthesis of a furan derivative through the acylation of pyridin-2-amine with furan-2-carbonyl chloride .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varies based on the specific compound. For example, one compound, Furan-2-ylmethanethiol, has a molecular formula of C5H6OS .


Chemical Reactions Analysis

Furan derivatives are involved in a wide range of chemical reactions. They can undergo Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely. For example, Furan-2-ylmethanethiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Studies have explored the synthesis and transformation of compounds related to "2-(Furan-2-yl)-6-methylpyrimidin-4-amine," demonstrating its utility in organic chemistry. For instance, research on the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles highlights the formation of various pyrimidine derivatives through intricate reaction pathways (Hertog et al., 2010). Additionally, the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization provide insights into the synthetic routes and stability of these compounds (Erkin et al., 2015).

Biological Activity and Potential Applications

Some studies have focused on the biological applications and potential therapeutic uses of derivatives of "2-(Furan-2-yl)-6-methylpyrimidin-4-amine." For example, the utility of a related compound as a precursor for the synthesis of novel pyrimidines with evaluated antibacterial activity against Gram-positive and Gram-negative bacteria showcases the potential of these compounds in medical research and pharmaceutical applications (Hamid & Shehta, 2018).

Chemical Properties and Structural Studies

Research on the crystal and molecular structures of related compounds, such as benzyl derivatives, has provided valuable information on their conformational and structural characteristics. This contributes to a deeper understanding of their chemical behavior and potential applications in material science and drug design (Odell et al., 2007).

Novel Synthetic Routes and Compounds

Innovative synthetic methods have been developed to create a variety of compounds incorporating the "2-(Furan-2-yl)-6-methylpyrimidin-4-amine" moiety or related structures. These studies demonstrate the versatility of this chemical framework in the synthesis of complex molecules with potential applications in various scientific fields, from materials science to biologically active compounds (Basetti et al., 2015).

Safety And Hazards

Like all chemicals, furan derivatives should be handled with care. Safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

The study and application of furan derivatives is a growing field with many potential future directions. These compounds are being explored for their potential uses in a variety of industries, including pharmaceuticals, biofuels, and more .

properties

IUPAC Name

2-(furan-2-yl)-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJWMOZOCVGFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615727
Record name 2-(Furan-2-yl)-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-6-methylpyrimidin-4-amine

CAS RN

27130-89-8
Record name 2-(Furan-2-yl)-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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